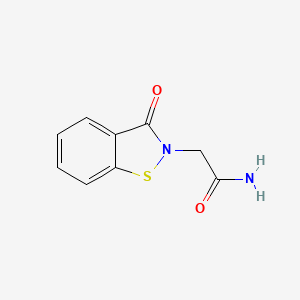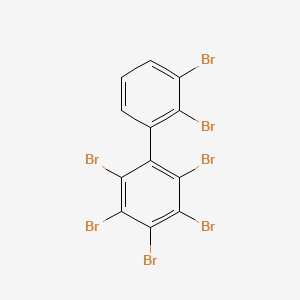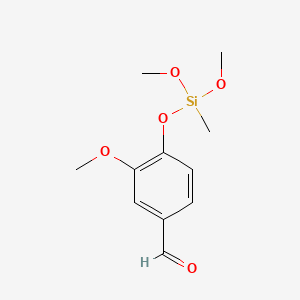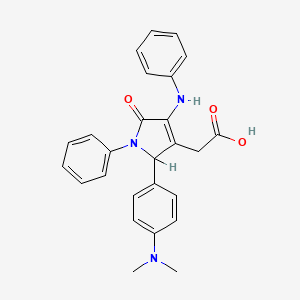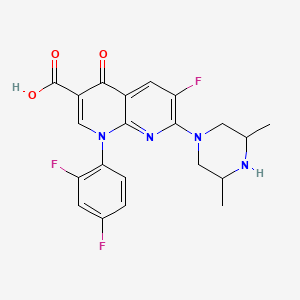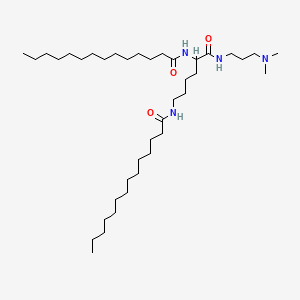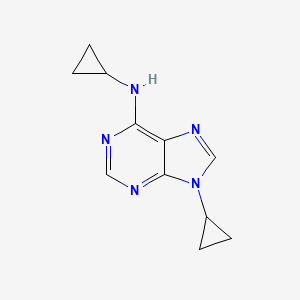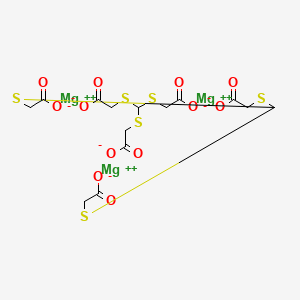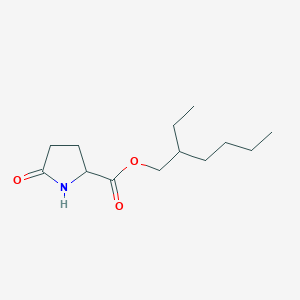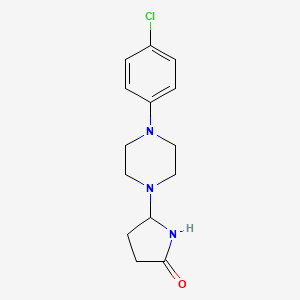
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group attached to a piperazine ring, which is further connected to a pyrrolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone typically involves the reaction of 4-chlorophenylpiperazine with a suitable pyrrolidinone derivative. One common method includes the use of a nucleophilic substitution reaction where 4-chlorophenylpiperazine reacts with a halogenated pyrrolidinone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 25-50°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxylated pyrrolidinone.
Substitution: Various substituted chlorophenyl derivatives.
科学研究应用
Chemistry: In chemistry, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a central nervous system (CNS) agent. It has shown promise in preclinical studies for the treatment of neurological disorders such as anxiety and depression .
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals. Its versatility makes it valuable for various chemical manufacturing processes .
作用机制
The mechanism of action of 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly the serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions. The compound binds to receptors in these pathways, altering their activity and leading to therapeutic effects .
相似化合物的比较
- 4-(4-Chlorophenyl)Imidazole
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides
- 4-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Comparison: Compared to these similar compounds, 5-(4-(4-Chlorophenyl)-1-piperazinyl)-2-pyrrolidinone is unique due to its combined piperazine and pyrrolidinone structure. This dual functionality allows for a broader range of chemical reactions and biological activities. Additionally, its specific substitution pattern on the piperazine ring enhances its binding affinity to certain biological targets, making it a more potent candidate for drug development .
属性
CAS 编号 |
91703-09-2 |
|---|---|
分子式 |
C14H18ClN3O |
分子量 |
279.76 g/mol |
IUPAC 名称 |
5-[4-(4-chlorophenyl)piperazin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C14H18ClN3O/c15-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13-5-6-14(19)16-13/h1-4,13H,5-10H2,(H,16,19) |
InChI 键 |
RRFVAEJDATUHIC-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC1N2CCN(CC2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



